![molecular formula C54H58N2O2 B15251444 1,5-Bis((4'-octyl-[1,1'-biphenyl]-4-yl)amino)anthracene-9,10-dione CAS No. 583023-56-7](/img/structure/B15251444.png)
1,5-Bis((4'-octyl-[1,1'-biphenyl]-4-yl)amino)anthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Bis((4’-octyl-[1,1’-biphenyl]-4-yl)amino)anthracene-9,10-dione is a complex organic compound that belongs to the class of anthracene derivatives. Anthracene derivatives are known for their diverse applications in various fields, including organic electronics, dyes, and pharmaceuticals. This particular compound is characterized by its unique structure, which includes two biphenyl groups attached to an anthracene core via amino linkages.
Méthodes De Préparation
The synthesis of 1,5-Bis((4’-octyl-[1,1’-biphenyl]-4-yl)amino)anthracene-9,10-dione typically involves multiple steps. One common method starts with the preparation of the biphenyl amine intermediates, which are then coupled with anthracene-9,10-dione under specific reaction conditions. The reaction often requires the use of catalysts and solvents to facilitate the coupling process. Industrial production methods may involve optimization of these steps to increase yield and purity.
Analyse Des Réactions Chimiques
1,5-Bis((4’-octyl-[1,1’-biphenyl]-4-yl)amino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups on the biphenyl or anthracene moieties are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.
Applications De Recherche Scientifique
1,5-Bis((4’-octyl-[1,1’-biphenyl]-4-yl)amino)anthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer.
Industry: The compound is used in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mécanisme D'action
The mechanism of action of 1,5-Bis((4’-octyl-[1,1’-biphenyl]-4-yl)amino)anthracene-9,10-dione involves its interaction with specific molecular targets. In biological systems, it may interact with DNA or proteins, leading to the inhibition of cellular processes such as replication and transcription. The exact pathways and targets can vary depending on the specific derivative and its application.
Comparaison Avec Des Composés Similaires
1,5-Bis((4’-octyl-[1,1’-biphenyl]-4-yl)amino)anthracene-9,10-dione can be compared with other anthracene derivatives, such as:
Mitoxantrone: A well-known anticancer drug that shares structural similarities but differs in its specific functional groups and biological activity.
Ametantrone: Another anticancer agent with a similar anthracene core but different substituents.
Anthraquinone: A simpler anthracene derivative used in dyes and pigments, which lacks the complex biphenyl amino groups.
Propriétés
Numéro CAS |
583023-56-7 |
|---|---|
Formule moléculaire |
C54H58N2O2 |
Poids moléculaire |
767.0 g/mol |
Nom IUPAC |
1,5-bis[4-(4-octylphenyl)anilino]anthracene-9,10-dione |
InChI |
InChI=1S/C54H58N2O2/c1-3-5-7-9-11-13-17-39-23-27-41(28-24-39)43-31-35-45(36-32-43)55-49-21-15-19-47-51(49)53(57)48-20-16-22-50(52(48)54(47)58)56-46-37-33-44(34-38-46)42-29-25-40(26-30-42)18-14-12-10-8-6-4-2/h15-16,19-38,55-56H,3-14,17-18H2,1-2H3 |
Clé InChI |
LAWKFDAWDOEUFI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC=CC4=C3C(=O)C5=C(C4=O)C(=CC=C5)NC6=CC=C(C=C6)C7=CC=C(C=C7)CCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


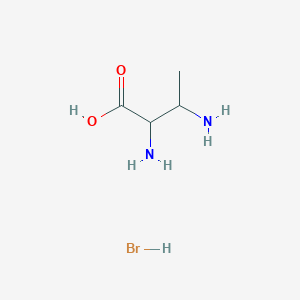
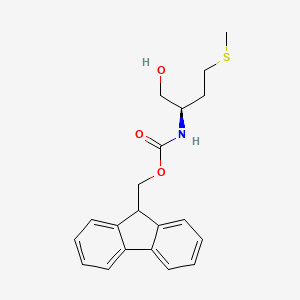
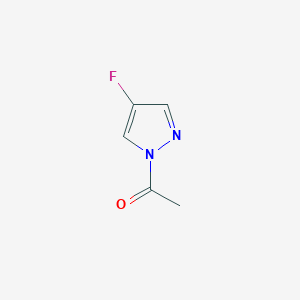
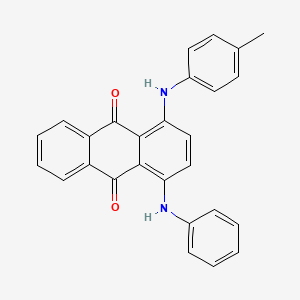

![2-([1-(Chloromethyl)cyclobutyl]methyl)oxolane](/img/structure/B15251390.png)
![Ethyl 4-aminospiro[cyclohex-3-ene-1,9'-fluorene]-3-carboxylate](/img/structure/B15251397.png)
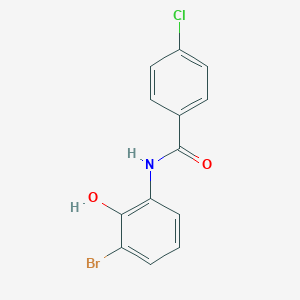
![Propanoicacid,3-[[(phenylmethoxy)carbonyl]thio]-](/img/structure/B15251405.png)
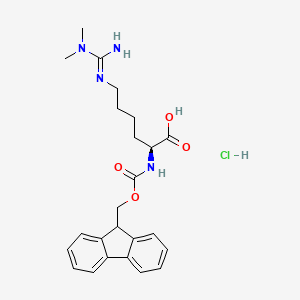
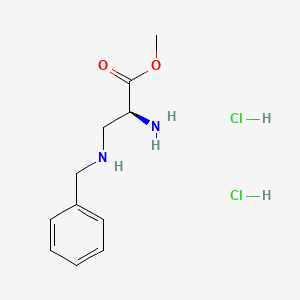
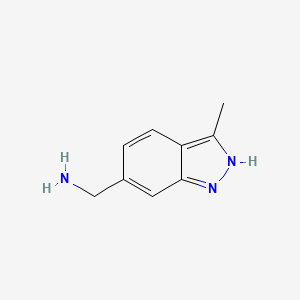
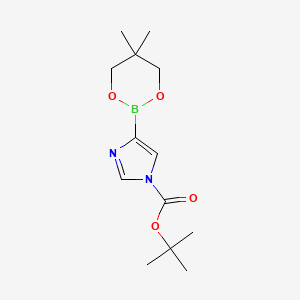
![5-Methoxybenzo[b]thiophen-3-amine](/img/structure/B15251433.png)
